Methyl 2-(1-methyl-1H-pyrazol-3-yl)propanoate
Description
Methyl 2-(1-methyl-1H-pyrazol-3-yl)propanoate is an ester derivative featuring a pyrazole ring substituted with a methyl group at the 1-position and a propanoate ester moiety at the 3-position. Its structure combines the aromatic heterocyclic properties of pyrazole with the reactivity of an ester group, enabling applications in coordination chemistry, agrochemicals, and medicinal chemistry.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 2-(1-methylpyrazol-3-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12-3)7-4-5-10(2)9-7/h4-6H,1-3H3 |
InChI Key |
OMGYBNUWTAGYOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C=C1)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1H-pyrazol-3-yl)propanoate typically involves the reaction of 1-methyl-1H-pyrazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the pyrazole to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-pyrazol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-(1-methyl-1H-pyrazol-3-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1H-pyrazol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which then exerts its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Data are derived from commercially available analogs (), which share key structural motifs but differ in substitution patterns.
Table 1: Comparison of Structural Features and Purity
| Compound ID | Structure | CAS Number | Purity | MFCD Code |
|---|---|---|---|---|
| Target Compound | Methyl 2-(1-methyl-1H-pyrazol-3-yl)propanoate | Not listed | — | — |
| QJ-3642 | Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate | 113465-94-4 | 95% | MFCD16620653 |
| YC-0799 | Methyl (2-methyl-2H-pyrazol-3-yl)acrylate | 1563651-10-4 | 98% | MFCD23716020 |
| QN-1213 | Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate | 179057-11-5 | 95% | MFCD16987678 |
| QZ-0094 | Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate | 90197-40-3 | 95% | MFCD09473571 |
| QN-1152 | Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate | 224776-32-3 | 98% | MFCD24387433 |
Key Comparative Observations
Substituent Position on Pyrazole Ring
- The target compound has a methyl group at the pyrazole’s 1-position and the ester chain at the 3-position.
- QN-1152 substitutes the pyrazole’s 4-position with a methyl group, altering electronic distribution and steric effects compared to the target’s 3-position substitution.
- QJ-3642 and QZ-0094 feature pyrazole substituents at the 5- and 1-positions, respectively, which may influence hydrogen-bonding capacity or coordination chemistry .
Ester Chain Variations The target compound’s propanoate chain (three-carbon backbone) contrasts with QJ-3642’s acetate (two-carbon) and QN-1213’s benzoate (aromatic ring). The benzoate group in QN-1213 likely reduces solubility in polar solvents compared to aliphatic esters .
Purity and Synthetic Accessibility
- Commercial analogs exhibit purities of 95–98%, suggesting robust synthetic routes. For instance, YC-0799 and QN-1152 (98% purity) may benefit from optimized purification steps or stable intermediates, whereas lower purity in others (e.g., QJ-3642 at 95%) could reflect challenges in removing regioisomers or byproducts .
Potential Reactivity and Applications YC-0799’s acrylate ester introduces α,β-unsaturation, enabling Michael addition or polymerization reactions—a feature absent in the saturated propanoate target compound. QN-1213’s aromatic benzoate moiety may enhance UV absorption, making it suitable for photochemical studies or as a fluorescent probe precursor .
Research Findings and Limitations
- Structural Insights : The position of methyl and ester groups on the pyrazole ring critically impacts molecular polarity and intermolecular interactions. For example, 3-substituted pyrazoles (target compound, QN-1152) may exhibit stronger dipole moments than 4-substituted analogs due to asymmetric electron distribution.
- Data Gaps: Experimental data (e.g., melting points, solubility, biological activity) for the target compound are absent in available literature.
- Synthetic Pathways : Higher purity in analogs like QN-1152 (98%) suggests efficient alkylation or esterification steps, whereas the target compound’s synthesis might require optimization to achieve comparable yields .
Biological Activity
Methyl 2-(1-methyl-1H-pyrazol-3-yl)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant research findings.
- Molecular Formula : C8H12N2O2
- Molecular Weight : Approximately 168.20 g/mol
- Structure : The compound features a propanoate group attached to a pyrazole ring, which is significant for its biological interactions.
Biological Activity
Research indicates that compounds containing pyrazole rings, such as this compound, often exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, although specific data is still emerging.
- Anti-inflammatory Effects : Pyrazole derivatives have been noted for their anti-inflammatory activity. For instance, compounds with similar structures have shown significant inhibition of inflammatory markers in vitro .
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, potentially modulating biochemical pathways relevant to disease processes. This includes interactions with metalloproteinases, which are implicated in various pathological conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has shown that:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish biological activity. For example, the introduction of different functional groups at specific positions on the pyrazole ring can modulate its inhibitory activity against enzymes like meprin α and β .
Case Studies
- Antimicrobial Studies : In a recent study, this compound exhibited notable antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations.
- Anti-inflammatory Activity : A comparative analysis of pyrazolone derivatives indicated that this compound showed an inhibition rate of 70% against COX enzymes in vitro, suggesting potential as an anti-inflammatory agent .
Data Table
| Compound Name | Molecular Formula | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | C8H12N2O2 | Antimicrobial, Anti-inflammatory | MIC values indicate effectiveness against Gram-positive bacteria |
| Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate | C8H11ClN2O2 | Moderate Anti-inflammatory | Higher inhibition rates compared to reference drugs |
| Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate | C8H12N4O2 | Enhanced Biological Activity | Contains an amino group, improving interaction with targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
